molecular formula C28H37N3O2 B14429848 1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline CAS No. 77855-16-4

1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B14429848
CAS No.: 77855-16-4
M. Wt: 447.6 g/mol
InChI Key: XBHJCRSRCXYXLH-UHFFFAOYSA-N
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Description

1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a quinoxaline core fused with an indole ring, and it is substituted with heptyloxy groups at the 1 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, may also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as alkoxides, amines, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce reduced quinoxaline derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern with heptyloxy groups, which may confer distinct electronic and steric properties.

Properties

CAS No.

77855-16-4

Molecular Formula

C28H37N3O2

Molecular Weight

447.6 g/mol

IUPAC Name

1,4-diheptoxy-6H-indolo[3,2-b]quinoxaline

InChI

InChI=1S/C28H37N3O2/c1-3-5-7-9-13-19-32-23-17-18-24(33-20-14-10-8-6-4-2)27-26(23)30-25-21-15-11-12-16-22(21)29-28(25)31-27/h11-12,15-18H,3-10,13-14,19-20H2,1-2H3,(H,29,31)

InChI Key

XBHJCRSRCXYXLH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=C2C(=C(C=C1)OCCCCCCC)N=C3C(=N2)C4=CC=CC=C4N3

Origin of Product

United States

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